molecular formula C10H6F15NO3 B3043569 2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide CAS No. 886762-15-8

2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide

Cat. No. B3043569
CAS RN: 886762-15-8
M. Wt: 473.13 g/mol
InChI Key: PCFDASAFTUYCRQ-UHFFFAOYSA-N
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Description

2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide is a useful research compound. Its molecular formula is C10H6F15NO3 and its molecular weight is 473.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbon Capture and Storage (CCS)

N-(2-Hydroxyethyl)-2-perfluoropentoxy-2,3,3,3-tetrafluoropropanamide: (let’s call it HEPZ for brevity) plays a crucial role in carbon capture technology. Here’s why:

  • Amine Scrubbing : Amine scrubbing is a widely used technique for capturing CO₂ from flue gas emissions. HEPZ, a cyclic diamine derivative of piperazine, exhibits excellent mutual solubility in aqueous solutions. It has a low melting point and a high boiling point, making it a potential replacement for conventional activators like PZ in mixed amine systems. These systems capture CO₂ effectively, contributing to greenhouse gas reduction .

Biological and Chemical Research

HEPZ’s unique properties extend to biological and chemical research:

Free Radical Generation Studies

HEPZ’s role in free radical studies is noteworthy:

CO₂ Capture Rate Enhancement

HEPZ contributes to improving CO₂ capture efficiency:

Flotation Separation in Mineral Processing

HEPZ finds application in mineral processing:

Materials Science and Surface Modification

HEPZ’s unique structure makes it relevant in materials science:

properties

IUPAC Name

2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F15NO3/c11-4(8(18,19)20,3(28)26-1-2-27)29-10(24,25)7(16,17)5(12,13)6(14,15)9(21,22)23/h27H,1-2H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFDASAFTUYCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114034
Record name 2,3,3,3-Tetrafluoro-N-(2-hydroxyethyl)-2-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)oxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide

CAS RN

886762-15-8
Record name 2,3,3,3-Tetrafluoro-N-(2-hydroxyethyl)-2-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)oxy]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3,3-Tetrafluoro-N-(2-hydroxyethyl)-2-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)oxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide
Reactant of Route 2
Reactant of Route 2
2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide
Reactant of Route 3
Reactant of Route 3
2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide
Reactant of Route 4
Reactant of Route 4
2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide
Reactant of Route 5
Reactant of Route 5
2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,3,3,3-tetrafluoro-N-(2-hydroxyethyl)-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanamide

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